Introduction: The Indispensable Role of Diphenyl Azidophosphate in Synthetic Chemistry
Introduction: The Indispensable Role of Diphenyl Azidophosphate in Synthetic Chemistry
An In-depth Technical Guide to Diphenyl Azidophosphate (DPPA) in Modern Chemistry
For the Advanced Practitioner: A Senior Application Scientist's Perspective on the Utility and Nuances of Diphenyl Azidophosphate
Diphenyl azidophosphate (DPPA), a stable and versatile reagent, has carved out an essential niche in the toolkit of the modern organic chemist.[1][2] This colorless to pale yellow, non-explosive liquid has become a preferred reagent for a variety of critical transformations, most notably the Curtius rearrangement, peptide synthesis, and the stereospecific conversion of alcohols to azides.[3][4] Its appeal lies in its ability to facilitate these reactions under mild, often one-pot conditions, thereby enhancing safety and improving experimental efficiency.[5] This guide provides an in-depth exploration of the core applications of DPPA, delving into the mechanistic underpinnings of its reactivity and offering practical, field-tested insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
DPPA is a colorless to light yellow liquid that is soluble in many common organic solvents such as toluene, THF, and DMF, but insoluble in water.[3][6] It is a stable azide that can be stored for extended periods, though it is sensitive to heat and moisture.[6]
| Property | Value |
| CAS Number | 26386-88-9[7] |
| Molecular Formula | C12H10N3O3P[7] |
| Molecular Weight | 275.20 g/mol [8] |
| Boiling Point | 157 °C at 0.17-0.2 mmHg[8] |
| Density | 1.277 g/mL at 25 °C |
Safety Imperative: DPPA is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[9] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere like nitrogen.[11][12]
Core Application I: The Curtius Rearrangement – A Gateway to Amines and Their Derivatives
The Curtius rearrangement is a powerful method for converting carboxylic acids into amines, urethanes, and ureas via an isocyanate intermediate.[5][13] DPPA has become a reagent of choice for this transformation due to its ability to facilitate a safe, one-pot procedure that avoids the isolation of potentially explosive acyl azide intermediates.[5]
Mechanistic Rationale
The DPPA-mediated Curtius rearrangement begins with the activation of the carboxylic acid. The carboxylate anion attacks the phosphorus atom of DPPA, forming a mixed anhydride and displacing the azide ion.[14] This is followed by an intramolecular nucleophilic attack of the azide ion on the carbonyl carbon, generating the acyl azide and releasing the stable diphenyl phosphate anion as a byproduct.[5][14] The acyl azide then undergoes thermal or photochemical rearrangement, losing dinitrogen gas to form an isocyanate.[5][13] This highly reactive isocyanate can be trapped in situ by various nucleophiles.
Caption: DPPA-mediated Curtius rearrangement workflow.
Experimental Protocol: Synthesis of a Urethane from a Carboxylic Acid
This protocol outlines a general procedure for the conversion of a carboxylic acid to a urethane using DPPA and an alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Reagent Addition: Add triethylamine (1.1 equiv.) to the solution, followed by the dropwise addition of DPPA (1.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired urethane.
Core Application II: Peptide Synthesis – Forging Amide Bonds with Precision
DPPA is a highly effective coupling reagent for the formation of peptide bonds.[2] A significant advantage of using DPPA is its ability to suppress racemization, a critical consideration in peptide synthesis to maintain the biological activity of the final product.[1][15] It facilitates the coupling of N-protected amino acids or peptide fragments to amino acid esters.[15]
Causality of Reduced Racemization
The mechanism of peptide coupling with DPPA is believed to proceed through the formation of a mixed phosphoric anhydride intermediate. The carboxylate of the N-protected amino acid attacks the phosphorus atom of DPPA, leading to the formation of the active intermediate. This species then reacts with the amine component of the amino acid ester to form the peptide bond, regenerating the diphenyl phosphate byproduct. The reaction conditions are mild, and the activation process is less prone to forming oxazolone intermediates, which are a primary cause of racemization in other coupling methods.
Caption: Simplified workflow for peptide synthesis using DPPA.
Experimental Protocol: Dipeptide Synthesis
This protocol describes a general one-pot procedure for the synthesis of a dipeptide.
-
Initial Mixture: To a solution of the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.1 equiv.) in anhydrous dimethylformamide (DMF), add triethylamine (2.2 equiv.) at 0 °C under an inert atmosphere.
-
DPPA Addition: Add DPPA (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude dipeptide by flash chromatography or recrystallization.
Core Application III: Stereospecific Conversion of Alcohols to Azides
DPPA is instrumental in the direct conversion of alcohols to azides, a transformation that is crucial for introducing the versatile azide functionality into molecules.[1] This can be achieved with stereochemical inversion via a Mitsunobu-type reaction or under mildly basic conditions.[4][16]
Mechanistic Insight: The Mitsunobu Azidation
In the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DPPA facilitates the conversion of an alcohol to an azide with inversion of stereochemistry. The reaction is initiated by the formation of a phosphonium salt between the phosphine and the azodicarboxylate. The alcohol then attacks this species, and subsequent deprotonation leads to an alkoxyphosphonium salt. The azide ion, delivered from DPPA, then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion, resulting in the inverted azide.
Caption: Key steps in the Mitsunobu azidation of an alcohol.
Experimental Protocol: Inversion of a Secondary Alcohol to an Azide
This procedure outlines the conversion of a secondary alcohol to an azide with stereochemical inversion.
-
Reaction Setup: Dissolve the secondary alcohol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and DPPA (1.5 equiv.) in anhydrous THF under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a few milliliters of water. Concentrate the mixture in vacuo and partition the residue between ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired azide.
Broader Synthetic Utility
Beyond these core applications, DPPA's utility extends to a wide array of other chemical transformations, underscoring its versatility.[17][18] These include:
-
Synthesis of α-Aryl Carboxylic Acids: A three-step sequence involving DPPA can convert alkyl aryl ketones into the corresponding α-aryl alkanoic acids.[3]
-
Polymer Synthesis: DPPA has been employed in polymerization reactions to create polyamides, polyureas, and polyurethanes.[19]
-
Synthesis of Macrocyclic Lactams: It serves as an activating agent in the preparation of large ring structures.[20][21]
-
Aziridination of Olefins: In conjunction with a cobalt catalyst, DPPA can be used for the aziridination of olefins.[21][22]
Conclusion
Diphenyl azidophosphate has firmly established itself as a powerful and versatile reagent in organic synthesis. Its ability to mediate crucial reactions such as the Curtius rearrangement, peptide coupling, and alcohol-to-azide conversions with high efficiency and under mild conditions makes it an invaluable asset for chemists in academia and industry.[1][5][16] A thorough understanding of its reactivity, mechanistic pathways, and proper handling procedures, as detailed in this guide, is paramount for leveraging its full synthetic potential in the development of pharmaceuticals, agrochemicals, and advanced materials.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diphenyl azidophosphate.
- Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE - Safety Data Sheet.
- Enamine. (n.d.). Diphenyl phosphorazidate (DPPA).
- Ng, F. M., et al. (2017). Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides. PubMed.
- AK Scientific, Inc. (n.d.). DPPA; Diphenylphosphoryl azide - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%.
- Benchchem. (n.d.). A Comparative Guide to Azide Reagents in the Curtius Rearrangement: The Prominence of Diphenylphosphoryl Azide (DPPA).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Diphenylphosphoryl Azide in Modern Organic Synthesis.
- ResearchGate. (n.d.). Polymerization reaction with diphenylphosphoryl azide. Preparation of polyamides, polyureas and polyurethanes.
- Google Patents. (n.d.). US3873509A - Process of preparing peptides using diphenyl phosphoryl azide.
- Sobi.bio. (n.d.). (CAS 26386-88-9) Diphenyl Phosphoryl Azide (DPPA) | Manufacture.
- TCI America. (2003). Diphenylphosphonic azide - SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenylphosphoryl Azide (DPPA): A Versatile Reagent for Peptide Synthesis and Organic Chemistry.
- Google Patents. (n.d.). CN104186462A - Application of diphenyl phosphoryl azide (DPPA) in aspect of treating wax coat on leaf surfaces of plants and surface of fruit.
- Guidechem. (n.d.). Diphenylphosphoryl azide 26386-88-9 wiki.
- Sci-Hub. (n.d.). Polymerization of amino acids or peptides with diphenyl phosphoryl azide (DPPA).
- ChemicalBook. (n.d.). Diphenylphosphoryl azide | 26386-88-9.
- TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.
- Wikipedia. (n.d.). Diphenylphosphoryl azide.
- Chem-Impex. (n.d.). Diphenyl phosphoryl azide.
- ChemicalBook. (n.d.). The performance of diphenylphosphoryl azide.
- Gate Chemistry. (2018, March 13). DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I [Video]. YouTube.
- Shioiri, T., Ishihara, K., & Matsugi, M. (2022). Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey. Organic Chemistry Frontiers.
- PrepChem.com. (n.d.). Preparation of diphenylphosphoryl azide.
- Sigma-Aldrich. (n.d.). Diphenyl phosphoryl azide 97 26386-88-9.
- Fisher Scientific. (n.d.). Diphenylphosphoryl azide, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- ChemBK. (2024). Diphenyl phosphoryl azide.
- Vapourtec. (2022). Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey.
- Scilit. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications.
- Organic Syntheses. (n.d.). Phosphorazidic acid, diphenyl ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104186462A - Application of diphenyl phosphoryl azide (DPPA) in aspect of treating wax coat on leaf surfaces of plants and surface of fruit - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Diphenylphosphoryl azide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. gelest.com [gelest.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aksci.com [aksci.com]
- 13. youtube.com [youtube.com]
- 14. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 15. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 16. scilit.com [scilit.com]
- 17. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. vapourtec.com [vapourtec.com]
- 19. researchgate.net [researchgate.net]
- 20. Diphenyl Phophoryl Azide(DPPA) (CAS 26386-88-9) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 21. ジフェニルホスホリルアジド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 22. Diphenylphosphoryl azide | 26386-88-9 [amp.chemicalbook.com]
